ethyl 2-cyano-2-cycloheptylidenacetate
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Overview
Description
Ethyl 2-cyano-2-cycloheptylidenacetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl cyanoacetate and cycloheptanone. This compound is known for its unique structure, which includes a cyano group and a cycloheptylidene moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cycloheptylidenacetate can be synthesized through the reaction of ethyl cyanoacetate with cycloheptanone. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions due to the presence of the cyano group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the cyano group.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Cyclized Derivatives: Formation of various cyclic compounds through intramolecular cyclization.
Substituted Derivatives: Products formed through substitution reactions at the cyano group.
Scientific Research Applications
Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with a cyano and ester group but lacking the cycloheptylidene moiety.
Ethyl 2-cyano-2-cyclopentylideneacetate: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
Uniqueness
Ethyl 2-cyano-2-cycloheptylidenacetate is unique due to its larger cycloheptylidene ring, which imparts different steric and electronic properties compared to its smaller analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
7402-61-1 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI Key |
XMMYBDCCASIJST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
Key on ui other cas no. |
7402-61-1 |
Origin of Product |
United States |
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